2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-10(19-3)7-11(6-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFFRTRRFQTLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 3,5-dimethoxybenzoyl chloride with valine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formamido group, where nucleophiles such as amines or thiols can replace the formamido group to form new derivatives.
Scientific Research Applications
2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido and methylbutanoic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid include:
N-(3,5-Dimethoxybenzoyl)glycine: Similar structure but with a glycine moiety instead of valine.
N-(3,5-Dimethoxybenzoyl)alanine: Contains an alanine moiety instead of valine.
N-(3,5-Dimethoxybenzoyl)leucine: Features a leucine moiety instead of valine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a formamido group and a dimethoxyphenyl moiety. This compound has shown potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₁O₅, with a molecular weight of approximately 281.31 g/mol. The structure includes:
- Formamido group : Contributes to hydrogen bonding capabilities.
- Dimethoxyphenyl moiety : Engages in π-π interactions with aromatic residues in proteins.
- Methylbutanoic acid backbone : May participate in electrostatic interactions with amino acid residues.
The compound's mechanism of action involves interactions with specific biological targets such as enzymes and receptors. The following interactions are significant:
- Hydrogen Bonding : The formamido group can form hydrogen bonds with biological molecules, potentially influencing enzyme activity.
- Electrostatic Interactions : The methylbutanoic acid portion may interact with charged residues on target proteins.
- π-π Interactions : The dimethoxyphenyl group can engage in π-π stacking with aromatic amino acids, enhancing binding affinity to protein targets.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study assessing various derivatives found that modifications to the phenyl ring significantly affected antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance interaction with bacterial cell membranes.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, the presence of the dimethoxy groups may enhance lipophilicity, improving cellular uptake and efficacy.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various compounds similar to this compound. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Traditional Antibiotic | 30 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
The study concluded that the compound could induce apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[(3,5-dimethoxyphenyl)formamido]-3-methylbutanoic acid?
- Methodology : Synthesis typically involves coupling 3,5-dimethoxybenzoic acid derivatives with 3-methylbutanoic acid precursors. A multi-step approach may include:
- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI) to form an active ester or mixed anhydride.
- Step 2 : Amide bond formation with a β-amino acid intermediate (e.g., 3-methylbutanoic acid derivatives) under inert conditions .
- Step 3 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Methodology : Perform accelerated stability studies:
- Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC-UV at 254 nm over 24–72 hours.
- Track hydrolysis of the formamido group (e.g., loss of parent peak, emergence of 3,5-dimethoxybenzoic acid at ~12.5 min retention time).
- Use kinetic modeling (first-order decay) to calculate half-life .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?
- Methodology :
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to resolve positional isomers (e.g., 2- vs. 4-methoxy substitutions).
- FT-IR : Identify characteristic bands (amide I at ~1650 cm, C=O stretch at ~1720 cm) .
- XRD : Compare crystallographic data with reference standards to confirm spatial arrangement .
Advanced Research Questions
Q. How does the 3,5-dimethoxyphenyl moiety influence the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Model the compound against enzymes like cyclooxygenase-2 (COX-2) or kinases. The dimethoxy groups may engage in hydrophobic interactions with active-site residues (e.g., Val523 in COX-2) .
- SAR Studies : Synthesize analogs (e.g., mono-methoxy or halogenated variants) and compare IC values in enzyme inhibition assays.
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding affinity (K) to target proteins .
Q. What strategies mitigate challenges in resolving enantiomeric impurities during synthesis?
- Methodology :
- Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2).
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) to favor the desired (R)- or (S)-configuration .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with authentic standards .
Q. How can researchers address discrepancies in reported melting points for this compound?
- Methodology :
- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions (e.g., Form I mp 153–156°C vs. Form II mp 145–148°C) .
- Solvent Screening : Recrystallize from solvents (e.g., DCM/hexane vs. methanol/water) to isolate polymorphs and characterize via PXRD .
Q. What in vitro models are suitable for evaluating its metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
